BenchChemオンラインストアへようこそ!

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate

Lipophilicity XLogP3-AA physicochemical property

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1499728-69-6) is a BOC-protected pyrrolidine derivative bearing a cyclopropyl ketone side chain at the 2-position, with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. The compound belongs to the class of N-BOC-pyrrolidine building blocks that are widely employed as intermediates in medicinal chemistry, particularly for constructing cyclopropyl-fused or cyclopropyl-substituted pyrrolidine scaffolds relevant to dipeptidyl peptidase IV (DPP IV) inhibitor programs.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
CAS No. 1499728-69-6
Cat. No. B1380227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
CAS1499728-69-6
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CC(=O)C2CC2
InChIInChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-11(15)9-12(16)10-6-7-10/h10-11H,4-9H2,1-3H3
InChIKeySUJKBAZZGISBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1499728-69-6): Procurement-Relevant Baseline for a Cyclopropyl Ketone BOC-Pyrrolidine Building Block


Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1499728-69-6) is a BOC-protected pyrrolidine derivative bearing a cyclopropyl ketone side chain at the 2-position, with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol [1]. The compound belongs to the class of N-BOC-pyrrolidine building blocks that are widely employed as intermediates in medicinal chemistry, particularly for constructing cyclopropyl-fused or cyclopropyl-substituted pyrrolidine scaffolds relevant to dipeptidyl peptidase IV (DPP IV) inhibitor programs [2]. Importantly, this compound is supplied as a racemic mixture (one undefined stereocenter at the pyrrolidine 2-position) and is commercially available at purities of 95% or higher from multiple vendors .

Why Generic Substitution Fails for Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate: Structural Determinants of Differentiation


Closely related BOC-pyrrolidine building blocks differ in the ketone substituent attached to the pyrrolidine 2-position—aldehyde, methyl ketone, phenyl ketone, or cyclobutyl ketone analogs are all commercially available. However, the cyclopropyl ketone moiety in the target compound introduces a unique combination of conformational restriction, modulated lipophilicity, and altered metabolic susceptibility that cannot be recapitulated by acyclic alkyl or aryl ketone analogs [1]. Simple substitution of the cyclopropyl group with a methyl, phenyl, or cyclobutyl group changes the physicochemical property profile (e.g., XLogP shifts by 0.7 units vs. the aldehyde analog) and eliminates the strain-driven electronic effects characteristic of the cyclopropane ring [2]. Consequently, downstream synthetic intermediates and final compounds derived from these building blocks are structurally and functionally non-equivalent, making generic substitution a risk for medicinal chemistry campaigns where SAR around the ketone substituent is critical.

Quantitative Differentiation Evidence: Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison of Cyclopropyl Ketone vs. Aldehyde BOC-Pyrrolidine Analog

The target compound exhibits a computed XLogP3-AA value of 1.8 [1], compared to an XLogP of 1.1 for the closest aldehyde analog, tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 170491-62-0) . This represents a 0.7 log unit increase in lipophilicity conferred by the cyclopropyl ketone substituent relative to the unsubstituted aldehyde. The cyclopropyl group contributes additional hydrophobic surface area (molecular weight 253.34 vs. 213.27 g/mol for the aldehyde analog) while maintaining the same topological polar surface area of 46.6 Ų for the core scaffold [1].

Lipophilicity XLogP3-AA physicochemical property building block comparison

Conformational Rigidity Advantage: Rotatable Bond Count and Cyclopropyl-Induced Restriction vs. Acyclic Ketone Analogs

The target compound contains 5 rotatable bonds as computed by PubChem [1], but the cyclopropyl ketone moiety introduces significant conformational restriction due to the geometric constraints of the three-membered ring. In contrast, the methyl ketone analog tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate (CAS 86953-89-1), while possessing a similar number of rotatable bonds, lacks the ring strain and restricted dihedral angles inherent to the cyclopropane system . The cyclopropyl group is well-established in medicinal chemistry as a conformational constraint tool that favors bioactive conformations and reduces entropic penalties upon target binding [2].

Conformational restriction rotatable bonds cyclopropyl building block

Metabolic Stability Potential: Cyclopropyl Ketone vs. Phenyl Ketone Susceptibility to CYP450-Mediated Oxidation

The cyclopropyl ketone moiety in the target compound is expected to exhibit greater resistance to cytochrome P450 (CYP)-mediated oxidative metabolism compared to phenyl ketone analogs such as tert-butyl (S)-2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate (CAS 1402830-49-2) [1]. Cyclopropyl C–H bonds are stronger than typical alkyl C–H bonds (due to increased s-character), making them less susceptible to hydrogen atom abstraction by CYP enzymes [2]. In direct comparative studies from the medicinal chemistry literature, replacement of phenyl or alkyl groups with cyclopropyl has been shown to improve metabolic stability and extend in vivo half-life. For example, cyclopropane carboxylic acid replacement of propionic acid yielded over five-fold half-life enhancement in rodent PK studies [3].

Metabolic stability CYP450 cyclopropyl phenyl ketone building block

Commercial Purity Specification: Quantitative Purity Benchmarks and Stereochemical Disclosure vs. Cyclobutyl Analog

The target compound is supplied by multiple vendors with specified minimum purity of 95% (AKSci) and 97% (BioFount) [1]. The closely related cyclobutyl analog, tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate (CAS 1781535-10-1, identical molecular formula C14H23NO3), is listed with a purity of ≥97% (NLT 97%) by MolCore . Both compounds share the same molecular formula but differ in the cyclic ketone substituent (cyclopropyl vs. cyclobutyl). A critical differentiating factor is the stereochemical specification: the target compound has one undefined stereocenter (PubChem: Defined Atom Stereocenter Count = 0, Undefined Atom Stereocenter Count = 1), confirming it is supplied as a racemic mixture unless otherwise specified [2].

Purity specification vendor comparison quality control procurement

Optimal Research and Industrial Application Scenarios for Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate


Synthesis of Cyclopropyl-Fused DPP IV Inhibitor Scaffolds

The BOC-pyrrolidine core with a cyclopropyl ketone side chain serves as a direct precursor for constructing cyclopropyl-fused pyrrolidine-based dipeptidyl peptidase IV (DPP IV) inhibitors, a therapeutically validated target class for type 2 diabetes. Patent literature explicitly describes the use of BOC-protected pyrrolidine intermediates for preparing cyclopropyl-fused DPP IV inhibitors [1]. The cyclopropyl ketone moiety provides the required conformational constraint and metabolic stability features sought in this inhibitor class.

Medicinal Chemistry Programs Requiring Modulated Lipophilicity and Membrane Permeability

With an XLogP3-AA of 1.8—representing a 0.7 log unit increase over the aldehyde analog [2]—this building block is particularly suited for lead optimization campaigns where a moderate increase in lipophilicity is desired to enhance membrane permeability without excessive logP that could lead to poor solubility or off-target promiscuity.

Building Block for Cyclopropyl-Substituted Pyrrolidine Libraries with Enhanced Metabolic Stability

The cyclopropyl ketone group is well-established to resist CYP450-mediated oxidative metabolism compared to alkyl and aryl ketone alternatives [3]. This building block is therefore indicated for the synthesis of compound libraries where early metabolic stability screening is a priority, potentially reducing the number of later-stage PK optimization cycles.

Reference Standard for Drug Impurity Profiling and Analytical Method Development

As noted by BioFount, this compound can serve as a reference substance for drug impurity analysis [4]. Its well-characterized purity specifications (95-97%) and documented racemic nature make it suitable as a reference standard in HPLC method development and quality control workflows for pharmaceutical intermediates.

Quote Request

Request a Quote for Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.